Cas no 944894-50-2 (3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid)

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid is a specialized sulfonamide derivative featuring a cycloheptyl substituent and a thiophene-carboxylic acid backbone. This compound is of interest in medicinal and organic chemistry due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The cycloheptyl group enhances lipophilicity, while the sulfamoyl and carboxylic acid functionalities provide sites for further derivatization or coordination. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound exhibits moderate stability under standard conditions, facilitating handling and storage in research settings.
3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid structure
944894-50-2 structure
Product Name:3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid
CAS No:944894-50-2
MF:C12H17NO4S2
MW:303.397680997849
CID:5699392
PubChem ID:17221131
Update Time:2025-05-28

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Z227844082
    • NCGC00189431-01
    • EN300-62729
    • 3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid
    • 3-(cycloheptylsulfamoyl)thiophene-2-carboxylicacid
    • 944894-50-2
    • AKOS004121985
    • 2-Thiophenecarboxylic acid, 3-[(cycloheptylamino)sulfonyl]-
    • 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid
    • Inchi: 1S/C12H17NO4S2/c14-12(15)11-10(7-8-18-11)19(16,17)13-9-5-3-1-2-4-6-9/h7-9,13H,1-6H2,(H,14,15)
    • InChI Key: JYEKTNPDJCEWJR-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)SC=CC=1S(NC1CCCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 303.05990037g/mol
  • Monoisotopic Mass: 303.05990037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 120Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 498.0±55.0 °C at 760 mmHg
  • Flash Point: 255.0±31.5 °C
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C
  • pka: 2.68±0.10(Predicted)

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